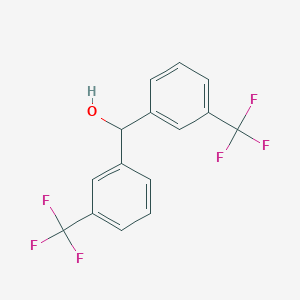
Bis(3-(trifluoromethyl)phenyl)methanol
Vue d'ensemble
Description
“Bis(3-(trifluoromethyl)phenyl)methanol” is a chemical compound. It is also known as 3,5-Bis(trifluoromethyl)phenol (BTMP) and has been used as a hydrogen donor in the extraction of aluminium (III) and gallium (III) with 2,4-pentanedione in heptane .
Synthesis Analysis
The synthesis of “Bis(3-(trifluoromethyl)phenyl)methanol” involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment. This process is catalyzed by whole cells of Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .Molecular Structure Analysis
The molecular structure of “Bis(3-(trifluoromethyl)phenyl)methanol” is represented by the formula C15H10F6O . It is a complex structure with multiple fluorine atoms attached to the phenyl groups.Chemical Reactions Analysis
The chemical reactions involving “Bis(3-(trifluoromethyl)phenyl)methanol” are complex and involve multiple steps. One key reaction is the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) to produce (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol .Physical And Chemical Properties Analysis
“Bis(3-(trifluoromethyl)phenyl)methanol” has a density of 1.4±0.1 g/cm3, a boiling point of 286.2±35.0 °C at 760 mmHg, and a molar refractivity of 67.1±0.3 cm3 .Applications De Recherche Scientifique
Production of Enantiomerically Enriched Intermediates
This compound is used in the production of enantiomerically enriched intermediates by whole-cell biocatalyst . The ratio of substrate to catalyst (S/C) is a prime target for the application of asymmetric production of these intermediates .
Pharmaceutical Synthesis
The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been exhibited to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .
Antanacathartic Drugs Synthesis
®-[3,5-bis(trifluoromethyl) phenyl]ethanol [®-3,5-BTPE] is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant . All of these function as NK-1 receptor antagonists and are diffusely used for the treatment of chemotherapy-induced nausea and vomiting .
Promoting Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts to promote organic transformations .
Bioreduction Applications
The compound is used in the bioreduction of 3,5-BTAP to evaluate their catalytic abilities .
Growth Inhibitors of Drug-Resistant Bacteria
Pyrazole derivatives substituted with 3,5-Bis(trifluoromethyl)phenyl have been synthesized and found to be potent growth inhibitors of planktonic Gram-positive bacteria . These compounds are bactericidal and potent against MRSA persisters .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKAKFGJTVATRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371135 | |
| Record name | bis[3-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-(trifluoromethyl)phenyl)methanol | |
CAS RN |
1598-89-6 | |
| Record name | bis[3-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1598-89-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
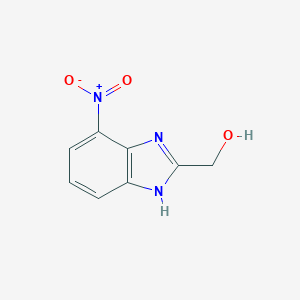
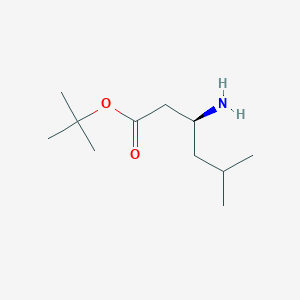
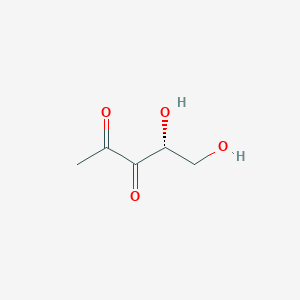
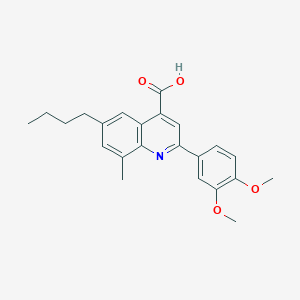
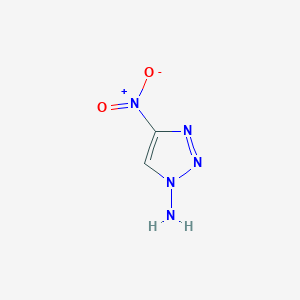

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)




